molecular formula C15H14N4OS B14374988 2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 89374-45-8

2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B14374988
CAS No.: 89374-45-8
M. Wt: 298.4 g/mol
InChI Key: SFAXEQXTWGLERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that belongs to the class of 1,3-thiazin-4-ones This compound features a six-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively, and a carbonyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclocondensation reaction of mercaptopropionic acid with imino compounds. This reaction is carried out under controlled conditions to ensure the formation of the desired thiazinone ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of 1,3-thiazin-4-ones, including this compound, involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazin-4-ones: Similar structure but with a benzene ring fused to the thiazinone ring.

    1,3-Thiazine-2-thione derivatives: Contain a thione group instead of a carbonyl group.

    2-Imino or 2-amino derivatives of 1,3-thiazin-4-ones: Feature imino or amino groups at the second position.

Uniqueness

2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to the presence of the dimethylamino group and the pyrido ring, which confer distinct electronic and steric properties.

Properties

CAS No.

89374-45-8

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-[4-(dimethylamino)anilino]pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C15H14N4OS/c1-19(2)11-7-5-10(6-8-11)17-15-18-13(20)12-4-3-9-16-14(12)21-15/h3-9H,1-2H3,(H,17,18,20)

InChI Key

SFAXEQXTWGLERK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.